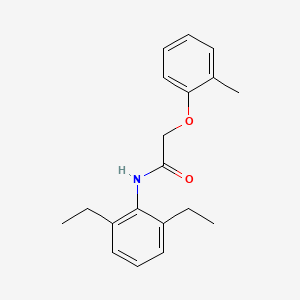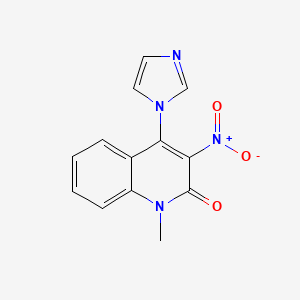
4-(1H-imidazol-1-yl)-1-methyl-3-nitro-2(1H)-quinolinone
説明
Synthesis Analysis
Synthesis of related compounds typically involves the condensation of o-nitroaniline with glyoxylate followed by treatment with various reagents to form quinolinone derivatives. For example, a strategy was developed for constructing the imidazo[1,5-a]quinoxalin-4-one ring system, which involves reductive cyclization of nitro imidazole carboxylate, offering a pathway that might be adaptable for synthesizing compounds like 4-(1H-imidazol-1-yl)-1-methyl-3-nitro-2(1H)-quinolinone (Chen et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals that the nitrogen atom of the fused heterocycles plays a crucial role as hydrogen bond acceptors, essential for binding to biological targets. Computational studies on water-quinoxaline complexes mimic the hydrogen-bonding interaction, indicating that different affinities for receptors may depend on each stabilization energy for the interaction (Ohmori et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitution and rearrangements leading to the formation of diverse heterocyclic structures. For instance, the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines was achieved through nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines (Khodair et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are typically determined experimentally. The literature on similar compounds often includes detailed characterizations, providing insights into how different functional groups and structural modifications can influence these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the potential applications and behavior of these compounds. Studies often focus on the synthesis and characterization of nickel complexes bearing related ligands, demonstrating their activities in catalysis and suggesting potential utility in various chemical transformations (Wang et al., 2009).
作用機序
Safety and Hazards
将来の方向性
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates that imidazole and its derivatives have a promising future in drug development .
特性
IUPAC Name |
4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-15-10-5-3-2-4-9(10)11(16-7-6-14-8-16)12(13(15)18)17(19)20/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBVJSYRHXOQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319599 | |
| Record name | 4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808570 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Imidazol-1-yl-1-methyl-3-nitroquinolin-2-one | |
CAS RN |
337338-35-9 | |
| Record name | 4-imidazol-1-yl-1-methyl-3-nitroquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-furylmethyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5636050.png)
![2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5636061.png)
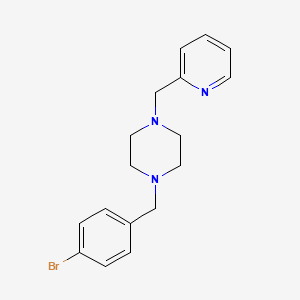
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5636075.png)
![6-{[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5636088.png)
![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5636105.png)
![N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5636109.png)
![(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5636123.png)
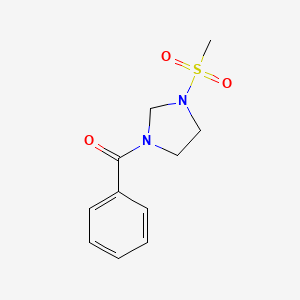
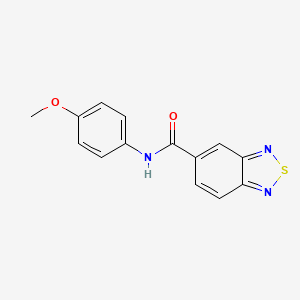

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5636139.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5636142.png)
